
Antibacterial agent 70
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial Agent 70 is a novel compound known for its potent activity against a variety of bacterial strains, including those that are slow-growing or non-dividing. This compound has shown significant promise in combating bacterial infections, particularly those associated with biofilms and resistant strains such as Staphylococcus aureus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 70 involves a series of chemical reactions that include the formation of a porphyrin core structure. The synthetic route typically starts with the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product. Quality control measures are implemented to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial Agent 70 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antibacterial activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its interaction with bacterial cells.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the porphyrin core, each with unique antibacterial properties. These derivatives are designed to target specific bacterial strains and enhance the overall efficacy of the compound .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agent 70 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of porphyrin derivatives.
Biology: Investigated for its ability to disrupt bacterial cell membranes and inhibit biofilm formation.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings for medical devices and surfaces
Wirkmechanismus
The mechanism of action of Antibacterial Agent 70 involves disrupting the bacterial cell membrane, leading to cell lysis and death. The compound targets the lipid bilayer of the membrane, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
XF-73: Another porphyrin-based antibacterial agent with similar membrane-perturbing activity.
Chlorhexidine: A widely used antiseptic with broad-spectrum antibacterial activity.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with potent antibacterial properties
Uniqueness: Antibacterial Agent 70 stands out due to its ability to retain activity against slow-growing and non-dividing bacterial cells, which are often resistant to other antibiotics. Its rapid membrane-perturbing action and effectiveness against biofilms make it a valuable addition to the arsenal of antibacterial agents .
Eigenschaften
Molekularformel |
C25H32ClN7O6S |
|---|---|
Molekulargewicht |
594.1 g/mol |
IUPAC-Name |
ethyl 6-[[(4-aminophenyl)sulfonyl-(3-methyl-4,5-dihydro-1,2-oxazol-5-yl)amino]methyl]-4-(2-butyl-4-chloro-1H-imidazol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H32ClN7O6S/c1-4-6-7-18-29-22(23(26)30-18)21-20(24(34)38-5-2)17(28-25(35)31-21)13-33(19-12-14(3)32-39-19)40(36,37)16-10-8-15(27)9-11-16/h8-11,19,21H,4-7,12-13,27H2,1-3H3,(H,29,30)(H2,28,31,35) |
InChI-Schlüssel |
JCCQJNLSWBEKOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(N1)C2C(=C(NC(=O)N2)CN(C3CC(=NO3)C)S(=O)(=O)C4=CC=C(C=C4)N)C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


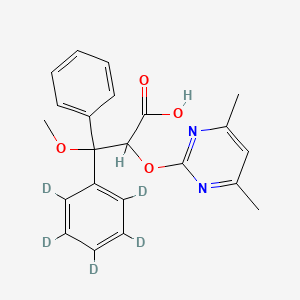

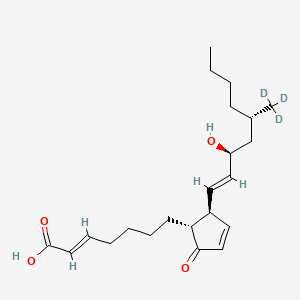

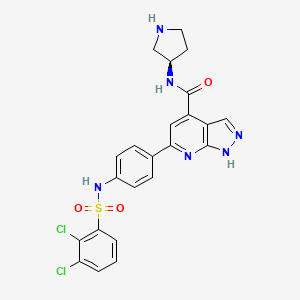
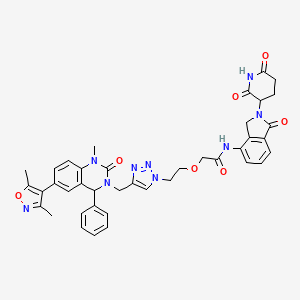
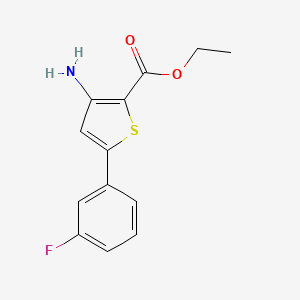
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
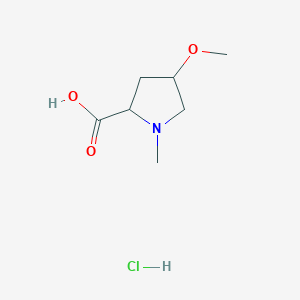
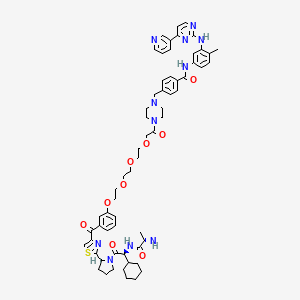

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)
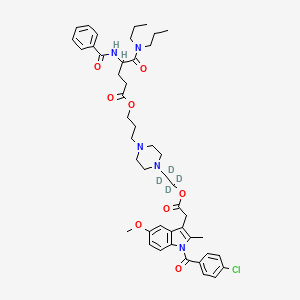
![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)
